molecular formula C19H32NO2+ B106880 Valethamate CAS No. 16376-74-2

Valethamate

Cat. No. B106880
CAS RN: 16376-74-2
M. Wt: 306.5 g/mol
InChI Key: UPPMZCXMQRVMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Valethamate is a chemical compound that belongs to the class of quaternary ammonium compounds. It is a muscarinic receptor antagonist that is commonly used in scientific research applications. Valethamate is a potent inhibitor of acetylcholine-induced contractions and is used to study the role of muscarinic receptors in various physiological processes.

Scientific Research Applications

Efficacy in Labor Augmentation

  • Valethamate has been investigated for its role in facilitating cervical dilatation and reducing the duration of labor. A study compared the efficacy of Drotaverine hydrochloride and Valethamate bromide in labor augmentation, showing that both significantly helped with cervical dilatation, with Drotaverine being superior due to fewer side effects (Madhu, Mahavarkar, & Bhave, 2010).
  • Another study assessed Valethamate bromide against a placebo in shortening active labor duration. It was found that Valethamate did not significantly shorten the duration of active labor in nulliparous women with a singleton pregnancy at term (Köstü et al., 2016).

Conflicting Evidence and Use

  • There has been conflicting evidence regarding the efficacy of Valethamate bromide in cervical ripening and dilatation in labor, with some trials showing effectiveness and others finding no significant effect (Babu & Sharmila, 2010).

Comparative Studies with Other Drugs

  • Comparative studies have been conducted between Valethamate bromide and other drugs like Drotaverine hydrochloride. These studies generally indicate that while Valethamate has some effect on accelerating labor, other drugs may be more effective or have fewer side effects (Kuruvila, Jasper, Peedicayil, & Mathai, 1992).

Role in Accelerating First Stage of Labor

  • The role of Valethamate bromide in accelerating the first stage of labor has been studied, with evidence showing effectiveness in some cases. However, the results are not uniformly conclusive, and other drugs might offer better outcomes with fewer side effects (Agarwal, 2017).

Pharmaceutical Formulation

  • A study was conducted on the development of a sensitive and robust RP-HPLC method for determining Valethamate bromide in pharmaceutical formulations, highlighting the importance of accurate measurement and quality control in its pharmaceutical use (Shah, Talaviya, & Gajjar, 2016).

Safety and Efficacy Concerns

  • There have been discussions regarding the proof of efficacy and safety of Valethamate bromide in labor, with some questioning its widespread use given the limited evidence supporting its effectiveness (G. B., 2010).

properties

CAS RN

16376-74-2

Product Name

Valethamate

Molecular Formula

C19H32NO2+

Molecular Weight

306.5 g/mol

IUPAC Name

diethyl-methyl-[2-(3-methyl-2-phenylpentanoyl)oxyethyl]azanium

InChI

InChI=1S/C19H32NO2/c1-6-16(4)18(17-12-10-9-11-13-17)19(21)22-15-14-20(5,7-2)8-3/h9-13,16,18H,6-8,14-15H2,1-5H3/q+1

InChI Key

UPPMZCXMQRVMME-UHFFFAOYSA-N

SMILES

CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC

Canonical SMILES

CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC

Other CAS RN

16376-74-2

synonyms

Epidosin
N,N-diethyl-N-methyl-2-(3-methyl-2-phenylvaleryloxy)ethylammonium bromide
valethamate
valethamate bromide

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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